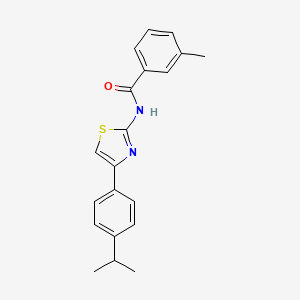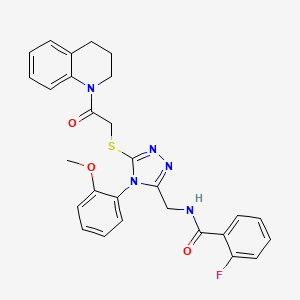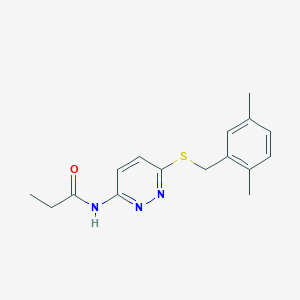
1-(5-Chloro-2-methoxyphenyl)triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Chloro-2-methoxyphenyl)triazole is a chemical compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in the ring . They are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Molecular Structure Analysis
Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . The structure of 1-(5-Chloro-2-methoxyphenyl)triazole allows it to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .Chemical Reactions Analysis
Triazoles are known for their ability to undergo a variety of chemical reactions . They can form hydrogen bonds and bipolar interactions, which allows them to interact with biomolecular targets and improve solubility .科学的研究の応用
Neuroprotective and Anti-neuroinflammatory Agents
Triazole-Pyrimidine hybrids, which could potentially include 1-(5-Chloro-2-methoxyphenyl)triazole, have been studied for their neuroprotective and anti-neuroinflammatory properties . These compounds have shown promising results in reducing the expression of endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . They also inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Drug Discovery
1,2,3-triazoles, including 1-(5-Chloro-2-methoxyphenyl)triazole, have found broad applications in drug discovery . They are used in the synthesis of various medicinal compounds due to their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .
Organic Synthesis
1,2,3-triazoles are used in organic synthesis . Their unique properties make them useful in the synthesis of a wide range of organic compounds .
Polymer Chemistry
1,2,3-triazoles are used in polymer chemistry . They can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength .
Supramolecular Chemistry
1,2,3-triazoles play a significant role in supramolecular chemistry . They can act as building blocks in the construction of supramolecular architectures .
Bioconjugation
1,2,3-triazoles are used in bioconjugation . They can be used to link biomolecules together, which is useful in various biological and medical applications .
Chemical Biology
1,2,3-triazoles are used in chemical biology . They can be used to modify biological molecules, enabling the study of biological systems .
Fluorescent Imaging
1,2,3-triazoles are used in fluorescent imaging . They can be used to create fluorescent probes, which are useful in the visualization of biological processes .
作用機序
Target of Action
1-(5-Chloro-2-methoxyphenyl)triazole is a compound that has been found to have potential neuroprotective and anti-neuroinflammatory properties . It has been shown to interact with human microglia and neuronal cell models . The primary targets of this compound are the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . It also interacts with active residues of ATF4 and NF-kB proteins .
Mode of Action
The compound interacts with its targets and results in significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the ER chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
The compound affects several biochemical pathways. It inhibits ER stress and apoptosis, and the NF-kB inflammatory pathway . These pathways are crucial in the regulation of inflammation and cell death, and their modulation can have significant effects on the health and function of cells.
Pharmacokinetics
Like other triazole compounds, it is expected to have good bioavailability due to its ability to readily bind with a variety of enzymes and receptors in the biological system
Result of Action
The result of the action of 1-(5-Chloro-2-methoxyphenyl)triazole is the reduction of inflammation and cell death in neuronal cells . This is achieved through the inhibition of NO and TNF-α production, reduction of the expression of the ER chaperone, BIP, and apoptosis marker cleaved caspase-3 . These effects make it a potential candidate for the treatment of neurodegenerative diseases.
Safety and Hazards
特性
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c1-14-9-3-2-7(10)6-8(9)13-5-4-11-12-13/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNQDPKCCQJJNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2C=CN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-isopropyl-3-(5-{2-[(4-methylphenyl)amino]-2-oxoethyl}-4-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide](/img/structure/B2857520.png)


![16-[[(1,1-Dimethylethyl)oxy]carbonyl]aminohexadecanoic acid](/img/structure/B2857527.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B2857530.png)
![furan-3-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2857532.png)
![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2857533.png)
![2-[3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2857534.png)
![3-{[(3,4-Dimethoxyphenoxy)acetyl]amino} isonicotinic acid](/img/structure/B2857535.png)


![2-Methyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B2857539.png)